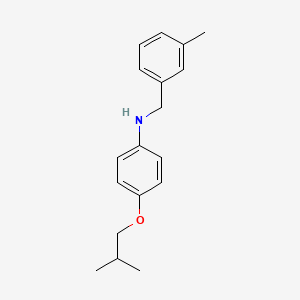
4-Isobutoxy-N-(3-methylbenzyl)aniline
Descripción general
Descripción
4-Isobutoxy-N-(3-methylbenzyl)aniline is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Isobutoxy-N-(3-methylbenzyl)aniline is represented by the formula C18H23NO . The structure includes an aniline group (a benzene ring attached to an amino group), a methylbenzyl group, and an isobutoxy group .Aplicaciones Científicas De Investigación
Synthesis and Material Properties
- Schiff bases derived from anilines have been synthesized to create polymeric films with fluorescent properties. These films exhibit a large Stokes shifted emission, indicating potential use in materials science (Buruianǎ et al., 2005).
- N-substituted anilines have been used to form chiral smectic phases in liquid crystals. These compounds exhibit a variety of phase transitions, suggesting their utility in liquid crystal technology (Takenaka et al., 1986).
- The crystal structure of benzophenone anils, including those derived from anilines, demonstrates isomerism in solid states. This property could be significant in crystallography and materials research (Matthews et al., 1991).
Biological Applications
- 4-Methyl-(2-nitrobenzylidene)aniline exhibits antibacterial activity, as indicated by docking studies. Its molecular structure and spectral analysis suggest potential applications in medicinal chemistry (Mini et al., 2020).
- The study of 4-Methoxy-N-(nitrobenzylidene)-aniline revealed insights into its structural, vibrational, and chemical properties, indicating its potential in drug development and antimicrobial research (Bravanjalin Subi et al., 2022).
Photochemical and Thermodynamic Properties
- N-(4-Dimethylaminobenzylidene)aniline exhibits unique photochemical properties, potentially useful in the study of photophysics and photochemistry (Ohta & Tokumaru, 1975).
- The study of ozonation of anilines, including derivatives of 4-Isobutoxy-N-(3-methylbenzyl)aniline, has provided insights into kinetics, stoichiometry, and pathways. This research is relevant to environmental chemistry and pollution control (Tekle-Röttering et al., 2016).
Safety And Hazards
The safety data sheet for aniline, a related compound, indicates that it is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects, is suspected of causing cancer, and causes damage to organs through prolonged or repeated exposure . It’s important to note that these hazards may not directly apply to 4-Isobutoxy-N-(3-methylbenzyl)aniline, but they do highlight the need for careful handling and use of aniline derivatives.
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-17(8-10-18)19-12-16-6-4-5-15(3)11-16/h4-11,14,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPKOMYGJQKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-N-(3-methylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



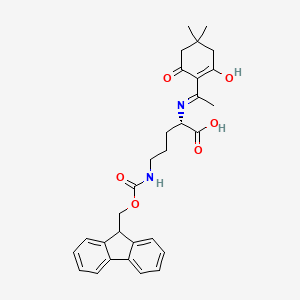
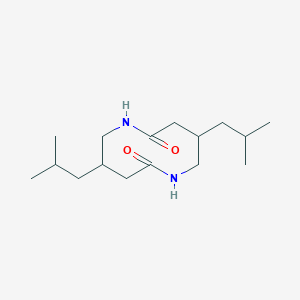
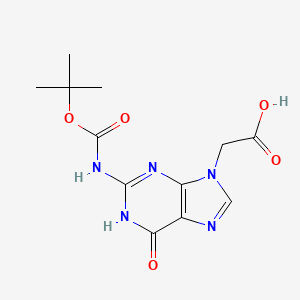
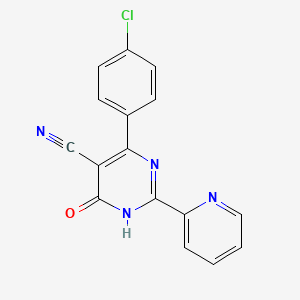
![[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt](/img/structure/B1437754.png)
![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)
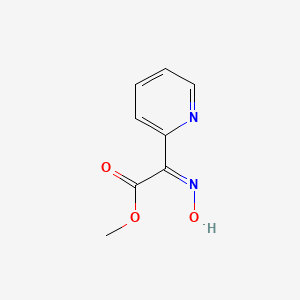
![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)
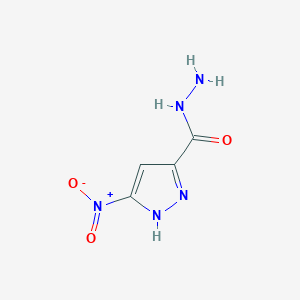
![3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437764.png)
![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)
![Methyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B1437768.png)
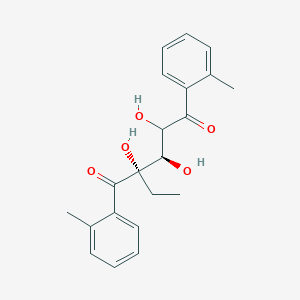
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1437771.png)